Evidence Gap: No Publicly Available Head-to-Head Comparative Bioactivity Data for CAS 1251641-36-7
A comprehensive search of primary research papers, patents, and authoritative databases (BindingDB, ChEMBL, PubChem) did not yield any quantitative, comparator-based bioactivity data for this compound from non-prohibited sources. Proprietary vendor claims (e.g., Akt1 IC50 = 61 nM, OVCAR-8 cell IC50 = 9.76 µM) originate from sources explicitly excluded from this analysis and cannot be verified. Without publicly traceable assay conditions, comparator values, and experimental context, it is impossible to establish quantifiable differentiation against the closest analogs: 1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide (CAS 1251709-75-7), 1-(4-(4-chlorobenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide (CAS 1251641-34-5), and 1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide (CAS 1251574-16-9) [1].
| Evidence Dimension | Kinase inhibition (Akt1 IC50) and cellular antiproliferative activity (OVCAR-8 IC50) |
|---|---|
| Target Compound Data | Unverifiable from allowed sources |
| Comparator Or Baseline | Closest analogs: 1251709-75-7, 1251641-34-5, 1251574-16-9 (no comparable data) |
| Quantified Difference | Not calculable |
| Conditions | Not available |
Why This Matters
For scientific procurement, the absence of verifiable comparative data means this compound cannot be objectively prioritized over its closest analogs, representing a high-risk selection without additional in-house validation.
- [1] BindingDB. (2024). Compound Search for 1251641-36-7. Retrieved from https://www.bindingdb.org/ View Source
